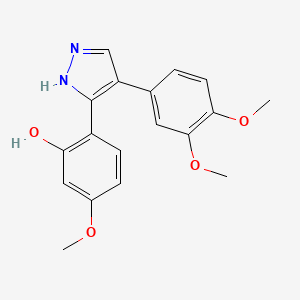

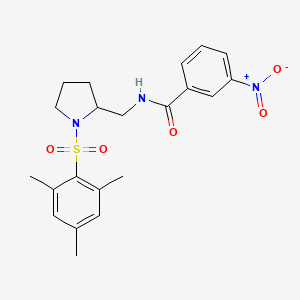

![molecular formula C12H10F2O2 B2569391 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2309454-98-4](/img/structure/B2569391.png)

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the linear formula C12H10F2O2 . The bicyclo[1.1.1]pentane (BCP) motif of this compound has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical properties .

Synthesis Analysis

The first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes was reported via difluorocarbene insertion into bicyclo[1.1.0]butanes . This methodology should inspire future studies on the synthesis of other “ortho/meta-substituted” BCPs via similar mechanisms .Chemical Reactions Analysis

While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Applications De Recherche Scientifique

Chemical Synthesis and Properties

- A study by Wiberg et al. (1993) developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to its 2-phenyl version, leading to the creation of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This process involved oxidation to obtain the bicyclo[1.1.1]pentane-2-carboxylic acid and its subsequent conversion to various derivatives (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

Radical Chlorination

- Le et al. (2021) described the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, yielding new bicyclo[1.1.1]pentane cages with varying halogen atoms. This study also explored the acidity constants of these derivatives, contributing to the understanding of the properties of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Le, Rončević, Dračínský, Císařová, Šolínová, Kašička, & Kaleta, 2021).

Synthesis and Incorporation into Peptides

- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the potential of incorporating such structures into linear and cyclic peptides. This advancement sheds light on the use of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in peptide synthesis (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

Medicinal Chemistry Applications

- Bychek et al. (2019) developed a synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, suggesting their use as bioisosteres in drug discovery projects. This highlights the potential medicinal chemistry applications of compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Bychek, Hutskalova, Bas, Zaporozhets, Zozulya, Levterov, & Mykhailiuk, 2019).

Structural and Electronic Effects

- Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the electronic effects and reactivity of similar compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Adcock, Blokhin, Elsey, Head, Krstic, Levin, Michl, Munton, Pinkhassik, Robert, Savéant, Shtarev, & Stibor, 1999).

Selective Synthesis of Analogues

- Ma et al. (2019) reported the first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, demonstrating the synthesis of analogues to 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This study contributes to the broader understanding of the synthesis of such compounds (Ma, Sloman, Han, & Bennett, 2019).

Propriétés

IUPAC Name |

2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUNWHYQMWXNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

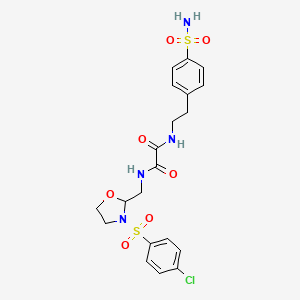

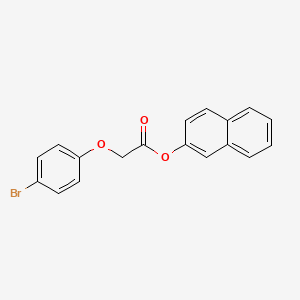

![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)

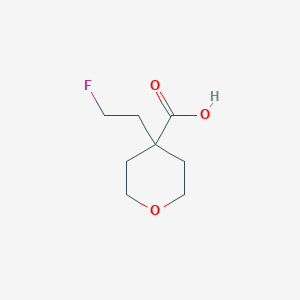

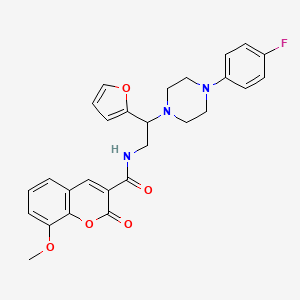

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)

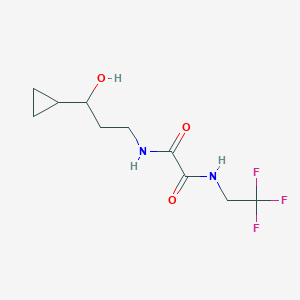

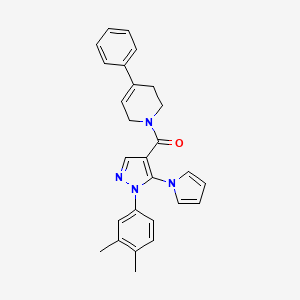

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)

![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)